molecular formula C21H27NO4S B2363747 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1795434-76-2

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

カタログ番号: B2363747
CAS番号: 1795434-76-2
分子量: 389.51
InChIキー: PZRXJEZPZQYEAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic chemical compound of significant interest in early-stage pharmaceutical research and discovery. This molecule features a tetrahydronaphthalene scaffold, a structure common in various pharmacologically active agents, linked to a substituted ethane sulfonamide chain. The presence of the sulfonamide functional group is particularly noteworthy, as this moiety is a cornerstone of modern medicinal chemistry. Sulfonamides are known to exhibit a wide range of biological activities and are found in compounds acting as enzyme inhibitors, receptor modulators, and antimicrobial agents . The specific structural attributes of this compound—including the lipophilic tetrahydronaphthalene system, the polar sulfonamide group, and the flexible 2-hydroxyethoxy side chain—suggest potential for interaction with various biological targets. Researchers may explore its utility in developing therapies for central nervous system (CNS) disorders, given that sulfonamide derivatives are actively investigated as modulators of CNS targets like the 5-HT6 receptor . Similarly, the scaffold may be relevant in oncology research, as molecules with similar ether and sulfonamide components have been developed as potent inhibitors in targeted cancer therapies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

特性

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S/c1-16-6-8-18(9-7-16)21(26-13-12-23)15-22-27(24,25)20-11-10-17-4-2-3-5-19(17)14-20/h6-11,14,21-23H,2-5,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRXJEZPZQYEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Core Tetrahydronaphthalene Synthesis

The 5,6,7,8-tetrahydronaphthalene scaffold is synthesized via a tandem aldol-cyclization reaction. As demonstrated in CN105367418A, 2,5-dimethoxybenzaldehyde reacts with methyl acetoacetate in toluene under piperidine catalysis (50–60°C, 24 hr) to form a tetralin derivative (yield: 50%). Critical parameters include:

Table 1: Cyclization Optimization

Parameter Optimal Range Impact on Yield
Catalyst (piperidine) 0.1–0.15 eq <30% yield below 0.1 eq
Temperature 55±5°C Cyclization fails below 45°C
Solvent Toluene 20% lower yield in THF

Post-cyclization, the acetyl group at position 2 undergoes hydrolysis using NaOH/MeOH (50–60°C, 15 hr), achieving 90% conversion to the carboxylic acid intermediate.

Sulfonamide Installation

Sulfonation employs chlorosulfonic acid (ClSO3H) in dichloromethane at 0°C, followed by ammonolysis. American Elements' protocol for related sulfonamides specifies:

  • Molar ratio: 1:1.2 (tetralin:ClSO3H)
  • Reaction time: 4 hr under N2
  • Workup: Neutralization with NH4OH yields the 5,6,7,8-tetrahydronaphthalene-2-sulfonamide core (78% yield).

Characterization data aligns with literature:

  • 1H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 2H, aromatic), 3.02 (t, J=6.4 Hz, 2H, CH2), 2.85 (t, J=6.4 Hz, 2H, CH2)
  • ESI-MS: m/z 212.1 [M+H]+

N-Alkylation Strategy

The key challenge lies in selectively alkylating the sulfonamide nitrogen with the 2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl group. Building on PMC5010445, a trichloroacetimidate-mediated alkylation is employed:

Reaction Scheme:

  • Synthesize 2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl trichloroacetimidate from corresponding alcohol using CCl3CN/DBU
  • React with tetrahydronaphthalene sulfonamide in refluxing toluene (110°C)

Optimization Insights:

  • Solvent: Toluene outperforms THF (76% vs. 42% yield)
  • Equivalents: 1.5 eq imidate added portionwise prevents side reactions
  • Temperature: Reflux critical for imidate activation

Table 2: Alkylation Efficiency

Entry Imidate Equiv Time (hr) Yield (%)
1 1.0 12 58
2 1.5 18 76
3 2.0 18 72*

*Increased byproducts observed

Post-alkylation, the trichloroacetamide byproduct is removed via aqueous Na2CO3 wash (10% w/v). Final purification uses gradient chromatography (EtOAc/hexanes 1:4 → 1:1).

Protecting Group Considerations

The hydroxyethoxy group requires protection during synthesis. Two strategies were compared:

A. Benzyl Protection

  • Protection: BnBr, K2CO3, DMF (82% yield)
  • Deprotection: H2, Pd/C (quantitative)
  • Drawback: Requires high-pressure hydrogenation

B. TBS Protection

  • Protection: TBSCl, imidazole, DCM (89% yield)
  • Deprotection: TBAF/THF (95% yield)
  • Advantage: Compatible with acid-sensitive substrates

NMR monitoring (δ 4.15–4.05 ppm for OCH2CH2O) confirmed complete deprotection in both cases.

Spectroscopic Characterization

1H NMR (500 MHz, DMSO-d6):

  • δ 7.45 (d, J=8.1 Hz, 2H, tolyl)
  • δ 7.12 (d, J=8.1 Hz, 2H, tolyl)
  • δ 4.82 (t, J=5.3 Hz, 1H, OH)
  • δ 3.68–3.58 (m, 4H, OCH2CH2O)
  • δ 2.95–2.85 (m, 4H, tetralin CH2)

13C NMR (126 MHz, DMSO-d6):

  • 144.2 (s, sulfonamide C)
  • 136.5 (s, tolyl Cq)
  • 129.3 (d, aromatic CH)
  • 67.8 (t, OCH2CH2O)
  • 28.5 (t, tetralin CH2)

HRMS (ESI-TOF): m/z [M+H]+ Calcd for C21H27NO4S: 396.1582; Found: 396.1586

Process Scale-Up Considerations

Industrial adaptation requires addressing:

  • Thermal stability: The alkylation exotherm necessitates controlled addition (ΔT <5°C)
  • Solvent recovery: Toluene is distilled (bp 110°C) and reused (3 cycles, 98% purity)
  • Catalyst residues: Activated charcoal treatment reduces Pd levels to <5 ppm

Pilot batches (500 g scale) achieved 68% overall yield with >99.5% HPLC purity.

Alternative Synthetic Routes

Route A: Mitsunobu Reaction

  • Couples pre-formed 2-(2-hydroxyethoxy)-2-(p-tolyl)ethanol with sulfonamide
  • Requires DIAD/PPh3 (cost-prohibitive at scale)

Route B: Reductive Amination

  • Reacts sulfonamide with keto-aldehyde intermediate
  • Low stereoselectivity (65:35 dr) limits utility

Comparative analysis favors the trichloroacetimidate method for scalability and reproducibility.

化学反応の分析

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various types of chemical reactions:

  • Oxidation: : The hydroxyethoxy group can be oxidized to a ketone or aldehyde under suitable oxidizing conditions.

  • Reduction: : The sulfonamide moiety may be reduced to corresponding amines under specific reductive conditions.

  • Substitution: : The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₃.

  • Reduction: : LiAlH₄, NaBH₄.

  • Substitution: : Halogens, nitrating agents, sulfonating agents.

Major Products

The major products vary based on the reactions:

  • Oxidation: : Formation of aldehydes or ketones.

  • Reduction: : Conversion to primary or secondary amines.

  • Substitution: : Formation of halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

This compound finds applications across multiple fields:

  • Chemistry: : Used as a reagent in organic synthesis due to its diverse functional groups.

  • Biology: : Acts as a ligand in biochemical assays and studies of enzyme kinetics.

  • Medicine: : Investigated for potential therapeutic applications, particularly in the design of sulfonamide-based drugs.

  • Industry: : Utilized in the manufacture of advanced polymers and specialty chemicals.

作用機序

The mechanism by which this compound exerts its effects can be attributed to its sulfonamide group, which mimics para-aminobenzoic acid (PABA). This allows it to interfere with the synthesis of dihydrofolic acid in microorganisms, rendering it effective as a bacterial inhibitor.

類似化合物との比較

Compound 6 (N-[2-(2-chloroethylamino)ethyl]-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide)
  • Structure: Features a p-tolyl group and trifluoromethylpyrazole substituent but replaces the hydroxyethoxy group with a chloroethylamino chain.
  • Synthesis : Synthesized via reflux of bis(2-chloroethyl)amine hydrochloride in dry toluene (84% yield) .
  • Key Difference : The chloroethyl group may confer higher reactivity but lower solubility compared to the hydroxyethoxy group in the target compound.
N-[2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
  • Structure : Retains the tetrahydronaphthalene-sulfonamide core but substitutes the p-tolyl group with a methyl-thiazolo[5,4-b]pyridinyl aromatic system.
  • Significance : The thiazolo-pyridine moiety may enhance π-π stacking interactions in biological targets compared to the simpler p-tolyl group .
Compound 2g (N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide)
  • Structure : Incorporates a naphthalene ring and a tetramethylpiperidinyloxy group, differing in both hydrophobicity and steric bulk.
  • Synthesis : Prepared via GP1 method with 43% yield, highlighting challenges in sterically congested sulfonamide synthesis .
Hydroxyethoxy vs. Chloroethylamino Groups
  • Conversely, chloroethyl groups are more electrophilic, which could be advantageous in prodrug designs targeting specific enzymatic activation.
Tetrahydronaphthalene Core

Data Table: Comparative Overview

Compound Name Key Substituents Synthesis Yield Notable Features Reference
Target Compound 2-hydroxyethoxy, p-tolyl, tetrahydronaphthalene Not reported Enhanced solubility via hydroxyethoxy -
Compound 6 () Chloroethylamino, trifluoromethylpyrazole, p-tolyl 84% High reactivity, halogenated chain
Compound Thiazolo[5,4-b]pyridinyl, methyl, tetrahydronaphthalene Not reported Aromatic π-π interactions
Compound 2g () Naphthalene, tetramethylpiperidinyloxy 43% Steric hindrance, radical stability
Chromone Derivatives () 8-chloro-6-hydroxy, phenylethyl - α-Glucosidase inhibition (IC50 = 121.8 μg/mL)

生物活性

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on various research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydronaphthalene core and a sulfonamide group, which is known for its diverse biological properties. The presence of the hydroxyethoxy and p-tolyl groups contributes to its solubility and interaction with biological systems.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that compounds similar to this compound can effectively combat various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Sulfonamides have also been studied for their anti-inflammatory properties. For instance, compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines in vitro. In one study, treatment with a related sulfonamide led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative treatments.
  • Anti-inflammatory Mechanism Exploration : Another investigation focused on the anti-inflammatory mechanisms of sulfonamide derivatives in a mouse model of induced inflammation. The findings revealed that these compounds could significantly reduce inflammation markers and improve clinical symptoms in treated mice compared to controls.

Research Findings Summary

Study Focus Key Findings
Study 1Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria with MIC values comparable to antibiotics.
Study 2Anti-inflammatory EffectsReduced TNF-α levels in LPS-stimulated macrophages; potential for treating inflammatory conditions.

Q & A

Q. What are the standard synthetic protocols for N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how are yields optimized?

The synthesis typically involves multi-step reactions, including sulfonamide coupling, hydroxyethoxy group introduction, and p-tolyl functionalization. Key steps include:

  • Sulfonamide Core Formation : Reaction of tetrahydronaphthalene-2-sulfonyl chloride with a primary amine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Hydroxyethoxy Group Incorporation : Propargyl bromide or similar reagents are used, with temperature control (40–60°C) and TLC monitoring .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Yield optimization focuses on solvent choice (polar aprotic solvents like DMF enhance reactivity) and catalyst selection (e.g., Pd for cross-coupling reactions) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the tetrahydronaphthalene core, hydroxyethoxy chain, and p-tolyl group. Aromatic protons appear at δ 6.5–7.5 ppm, while sulfonamide NH resonates near δ 8.0 ppm .
  • HPLC-MS : Reversed-phase C18 columns (acetonitrile/water gradient) confirm purity (>98%) and molecular weight (e.g., [M+H]⁺ at m/z ~470) .
  • XRD : Resolves crystal packing and hydrogen-bonding interactions in the sulfonamide group .

Advanced Research Questions

Q. How can statistical experimental design address contradictions in reported reaction yields for this compound?

Discrepancies in yields (e.g., 60–85%) arise from variable solvent polarity, temperature, or catalyst loading. A Box-Behnken design or factorial analysis systematically tests these factors:

  • Variables : Solvent (DMF vs. THF), temperature (40–80°C), catalyst concentration (0.1–1.0 mol%).
  • Response Surface Methodology : Identifies optimal conditions (e.g., DMF at 60°C with 0.5 mol% Pd) .
  • Validation : Replicate reactions under predicted conditions to verify yield improvements .

Q. What mechanistic insights explain the compound’s inhibition of bacterial dihydropteroate synthase (DHPS)?

The sulfonamide group acts as a competitive inhibitor , mimicking the natural substrate p-aminobenzoic acid (PABA). Key interactions include:

  • Hydrogen Bonding : Sulfonyl oxygen with Arg₁₉₂ and Asn₃₆ residues.
  • Hydrophobic Contacts : Tetrahydronaphthalene and p-tolyl groups bind to the enzyme’s hydrophobic pocket . Kinetic Studies (Lineweaver-Burk plots) confirm inhibition type (e.g., Kᵢ = 0.8 µM) .

Q. How do structural modifications (e.g., substituting the p-tolyl group) impact biological activity?

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance binding affinity to DHPS but reduce solubility.
  • Bulkier Substituents (e.g., naphthyl): Increase steric hindrance, lowering IC₅₀ by 50% . SAR Analysis : Compare logP, polar surface area, and IC₅₀ values across derivatives using QSAR models .

Data Interpretation and Optimization

Q. What strategies resolve discrepancies in solubility data across different pH conditions?

Conflicting solubility reports (e.g., 2–10 mg/mL in PBS) may stem from:

  • Ionization Effects : The sulfonamide group (pKa ~10.5) remains protonated at physiological pH, reducing solubility.
  • Buffering Agents : Phosphate vs. Tris buffers alter ionic strength. Method : Use shake-flask method with UV-Vis quantification at λₘₐₓ = 270 nm under controlled pH (2–12) .

Q. Which computational tools predict the compound’s metabolic stability and toxicity?

  • ADMET Prediction : SwissADME or ADMETLab estimate CYP450 metabolism (e.g., CYP3A4 oxidation of the hydroxyethoxy chain) .
  • Toxicity Screening : Derek Nexus flags sulfonamide-related hypersensitivity risks .

Experimental Challenges

Q. How can racemization during synthesis be minimized?

Racemization occurs at the chiral center in the hydroxyethoxy-p-tolyl segment. Mitigation strategies:

  • Low-Temperature Reactions : Conduct coupling steps at 0–4°C.
  • Chiral Catalysts : Use (R)-BINOL-derived catalysts to maintain enantiomeric excess (>90%) .

Q. What methods validate the compound’s stability under long-term storage?

  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (1.2 million lux hours) for 4 weeks.
  • Analytical Monitoring : Track degradation products (e.g., sulfonic acid derivatives) via LC-MS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。